2,5-dichloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-22-10-11(17(25)23-6-2-3-7-23)8-15(18(22)26)21-16(24)13-9-12(19)4-5-14(13)20/h4-5,8-10H,2-3,6-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJAUWWLARAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dichloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular structure of the compound features a dichloro-substituted benzamide core linked to a pyrrolidine derivative. The presence of the pyrrolidine moiety is significant as it contributes to the overall biological activity by influencing pharmacokinetic properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 391.5 g/mol |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound against various Gram-positive pathogens and fungi. For instance, research indicated that derivatives demonstrated structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Key Findings:
- The compound exhibited minimal inhibitory concentrations (MIC) > 128 µg/mL against several tested pathogens, suggesting limited direct antibacterial activity.
- However, modifications in the structure (e.g., introduction of hydrazone or azole moieties) significantly enhanced antimicrobial efficacy against multidrug-resistant strains .
Anticancer Activity
The anticancer properties of this compound were evaluated using the A549 human lung cancer cell line. The results indicated a significant reduction in cell viability, suggesting potent anticancer activity.
Case Study:
In a comparative study:
- Compound derivatives showed a viability reduction to 36% compared to untreated controls (p < 0.0001).
- Notably, the introduction of a fluorine atom in certain derivatives resulted in enhanced anticancer effects compared to their non-fluorinated counterparts .
The exact mechanism through which This compound exerts its biological effects is still under investigation. However, preliminary findings suggest that:
- The compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
- Its structural features allow it to act on multiple targets within cancerous cells, potentially disrupting critical signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) Shared Features: Both compounds incorporate a dihydropyridinone ring and a carboxamide linkage. Differences:
- D-19 replaces the 2,5-dichlorobenzamide with a benzo[d][1,3]dioxole-substituted pyrrole carboxamide.
- The dihydropyridinone in D-19 is substituted with methyl groups at the 4- and 6-positions, whereas the target compound has a pyrrolidine-1-carbonyl group at the 5-position. Functional Implications:
- The benzo[d][1,3]dioxole in D-19 may enhance metabolic stability compared to the dichlorophenyl group, which could increase susceptibility to oxidative metabolism .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2) Shared Features: Both compounds contain a benzamide group linked to a bicyclic heteroaromatic system. Differences:
- The pyrrolidine-1-carbonyl group in the target compound is replaced with a 2,5-dioxopyrrolidinyl moiety, which may alter solubility or hydrogen-bonding capacity.
- Functional Implications :
- The chromenopyridine system in 6189-52-2 could confer fluorescence properties, useful in imaging or binding assays, unlike the target compound .
Table 1: Comparative Structural Features and Hypothesized Properties
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s dichlorophenyl and pyrrolidine carbonyl groups may complicate synthesis due to steric hindrance and regioselectivity challenges. In contrast, D-19’s benzo[d][1,3]dioxole moiety is synthetically tractable via Mitsunobu or Ullmann couplings .
- Biological Activity: No direct pharmacological data exist for the target compound. However, analogues like D-19 show activity in kinase assays (e.g., CDK2 inhibition), suggesting the dihydropyridinone scaffold is critical for ATP-binding site interactions .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
